1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one
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Overview
Description
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an azetidine ring, a naphthalene moiety, and a methoxybenzenesulfonyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, including the formation of the azetidine ring and the introduction of the methoxybenzenesulfonyl and naphthalene groups. Common synthetic routes may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Attachment of the Naphthalene Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzenesulfonyl)azetidin-3-amine
- 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
- 1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one
Uniqueness
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-29-18-8-10-19(11-9-18)31(27,28)20-15-25(16-20)24(26)14-12-22-21-6-4-3-5-17(21)7-13-23(22)30-2/h3-11,13,20H,12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOOAPJBLIMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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